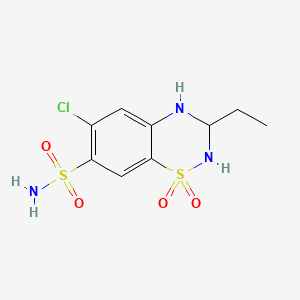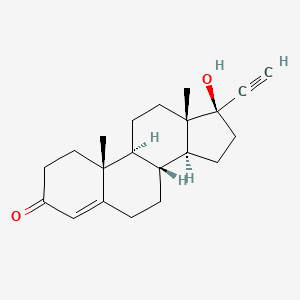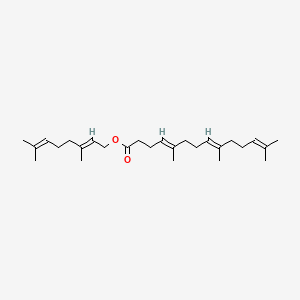
(-)-エピカテキンガレート
説明
(-)-epicatechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of epicatechin. A natural product found in Parapiptadenia rigida. It has a role as a metabolite, an EC 3.2.1.1 (alpha-amylase) inhibitor and an EC 3.2.1.20 (alpha-glucosidase) inhibitor. It is a catechin, a gallate ester and a polyphenol. It is functionally related to a (-)-epicatechin and a gallic acid.
(-)-Epicatechin gallate is a natural product found in Camellia sinensis, Paeonia obovata, and other organisms with data available.
科学的研究の応用
抗酸化作用と抗炎症作用
(-)-エピカテキンガレートは、抗酸化作用や抗炎症作用などの健康増進効果により、多くの研究者の注目を集めています . これらの特性により、医薬品や機能性食品の開発のための有望な候補となっています .
抗がん作用
(-)-エピカテキンガレートのもう1つの重要な用途は、抗がん作用です . がん細胞の増殖を阻害することが示されており、がん治療のための有望な化合物となっています .
食品業界における用途
(-)-エピカテキンガレートは食品業界でも使用されています。 しかし、不安定性と低バイオアベイラビリティにより、その効力と用途が大きく制限されています . これらの制限を克服するために、食品グレードのカプセル化システムが一般的に使用され、(-)-エピカテキンガレートのバイオアベイラビリティを向上させています .
低温プラズマを用いた二量化
チャノキの葉から単離された主要な生理活性成分である(-)-エピカテキンガレートの効率的な二量化は、当初、低温プラズマを用いて立体化学を変えることなく報告されました . このプロセスは、潜在的に異なる特性を持つ新しい化合物を合成するために使用できます .
金属有機構造体(MOFs)
ガレート系金属有機構造体(MOFs)は、新しいタイプのハイブリッド材料です . (-)-エピカテキンガレートは、ガレートとして、これらのMOFsの合成に使用できます .
お茶の生理活性成分
(-)-エピカテキンガレートは、お茶の主要な生理活性成分であり、お茶の健康上の利点に貢献しています . 抗酸化作用、抗がん作用、抗糖尿病作用、抗高血糖作用、UV遮蔽作用があります .
作用機序
Target of Action
(-)-Epicatechin gallate (ECG) is a type of catechin, which is a natural phenol and antioxidant. It is a constituent of green tea . ECG’s primary targets include various proteins and enzymes in the body. For instance, it has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), a protein that plays a crucial role in cell growth and proliferation .
Mode of Action
ECG interacts with its targets in a number of ways. One of the key interactions is with EGFR. ECG has been shown to inhibit the phosphorylation of EGFR, thereby suppressing its activation . This interaction results in a decrease in the level of phosphorylated EGFR, leading to a reduction in cell growth and proliferation .
Biochemical Pathways
ECG affects several biochemical pathways. It has been shown to reduce the activation of the WNT pathway, which is involved in regulating cell growth and differentiation . ECG reduces the expression of WNT3a, cysteine-rich domain frizzled (FZ)1 and FZ8, and both cytosolic and nuclear β-catenin expression . It also affects the noncanonical β-catenin–independent signaling pathways, reducing the activation of the NMDA receptor subtype NR2B (pNR2B), pPKC, and cAMP response element-binding protein (pCREB) expressions .
Pharmacokinetics
The pharmacokinetics of ECG involves its absorption, distribution, metabolism, and excretion (ADME). In general, catechins like ECG are known to have low oral bioavailability due to their rapid metabolism and excretion
Result of Action
The action of ECG leads to several molecular and cellular effects. Its interaction with EGFR leads to a decrease in cell growth and proliferation . By affecting the WNT pathway and other biochemical pathways, ECG can influence cell differentiation and other cellular processes .
Action Environment
The action, efficacy, and stability of ECG can be influenced by various environmental factors. For instance, the presence of other compounds can affect the stability and activity of ECG. In a study, it was found that the presence of superoxide dismutase in the culture medium stabilized ECG and potentiated its activity in inhibiting cell growth
生化学分析
Biochemical Properties
(-)-Epicatechin gallate interacts with various biomolecules in the body. It has been shown to bind to proteins, lipids, and DNA, affecting their structure and function . For instance, it can inhibit certain enzymes, such as those involved in the inflammatory response, thereby reducing inflammation .
Cellular Effects
(-)-Epicatechin gallate has a wide range of effects on cells. It can influence cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of cancer cells by affecting the signaling pathways that regulate cell proliferation .
Molecular Mechanism
The molecular mechanism of (-)-Epicatechin gallate involves binding to biomolecules and altering their activity. It can inhibit enzymes, interact with cell signaling molecules, and affect gene expression . Its antioxidant properties also play a role in its mechanism of action, as it can neutralize harmful free radicals in the body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (-)-Epicatechin gallate can change over time. It is stable under certain conditions, but can degrade when exposed to light or heat . Long-term studies have shown that it can have lasting effects on cellular function, such as reducing inflammation .
Dosage Effects in Animal Models
In animal models, the effects of (-)-Epicatechin gallate can vary with dosage. Low doses can have beneficial effects, such as reducing inflammation and inhibiting cancer cell growth . High doses can have adverse effects, such as causing liver damage .
Metabolic Pathways
(-)-Epicatechin gallate is involved in various metabolic pathways. It can affect the metabolism of lipids, proteins, and carbohydrates . It can also interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels .
Transport and Distribution
(-)-Epicatechin gallate is transported and distributed within cells and tissues by various mechanisms. It can bind to transport proteins, which carry it to different parts of the cell . It can also accumulate in certain areas of the cell, such as the mitochondria .
Subcellular Localization
The subcellular localization of (-)-Epicatechin gallate can affect its activity and function. It can be directed to specific compartments or organelles within the cell, such as the mitochondria, where it can exert its antioxidant effects .
特性
IUPAC Name |
[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHVYAFMTMFKBA-TZIWHRDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925231 | |
| Record name | Epicatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (-)-Epicatechin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1257-08-5 | |
| Record name | Epicatechin gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1257-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Epicatechin-3-O-gallate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001257085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epicatechin gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 3,4,5-trihydroxy-, (2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-5,7-dihydroxy-2H-1-benzopyran-3-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.252 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | EPICATECHIN GALLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92587OVD8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (-)-Epicatechin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
257 - 258 °C | |
| Record name | (-)-Epicatechin 3-O-gallate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037944 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B1671412.png)




